![molecular formula C20H20ClNO4S B2953100 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylpropanamide CAS No. 2034490-35-0](/img/structure/B2953100.png)
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H20ClNO4S and its molecular weight is 405.89. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Activity
Research has highlighted the synthesis of compounds related to furan and thiophene structures, exhibiting significant antiprotozoal activity. A study by Das and Boykin (1977) synthesized eighteen substituted 2,5-bis(4-guanylphenyl)furans and related analogues, investigating their antimalarial and antitrypanosomal activities. While these compounds showed modest antimalarial effects, they demonstrated considerable activity against Trypanosoma rhodesiense in mice, with some compounds producing cures at submilligram dosage levels. This suggests the potential of such chemical structures in developing treatments against protozoal infections (Das & Boykin, 1977).
Solar Energy Conversion Efficiency
Another study focused on the use of phenothiazine derivatives with various conjugated linkers, including furan and thiophene, in dye-sensitized solar cells. Kim et al. (2011) found that these derivatives, particularly one with a furan conjugated linker, improved solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This indicates the role of such chemical structures in enhancing the performance of renewable energy technologies (Kim et al., 2011).
Antimicrobial Activity
Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes using the Gewald reaction. These compounds, further reacted with various aryl aldehydes to produce new Schiff bases, were screened for antimicrobial activity, revealing significant potential against microbial strains. This research underlines the importance of such chemical compounds in developing new antimicrobial agents (Arora et al., 2013).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-20(2,26-15-5-3-14(21)4-6-15)19(24)22-11-16(23)18-8-7-17(25-18)13-9-10-27-12-13/h3-10,12,16,23H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIWAZEQRXNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.